2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride
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Overview
Description
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a fluorine atom, a nitrophenyl group, and a sulfonyl fluoride group. These functional groups contribute to its distinct chemical and physical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different nucleophiles replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the sulfonyl fluoride group.
Scientific Research Applications
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is largely dependent on its functional groups:
Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the compound.
Nitrophenyl Group: Can participate in electron transfer reactions.
Sulfonyl Fluoride Group: Known for its ability to form strong bonds with nucleophiles, making it useful in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
- Pyridine-2-sulfonyl fluoride
Uniqueness
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct set of chemical properties. The presence of both a nitrophenyl group and a sulfonyl fluoride group in the same molecule is relatively rare, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C11H6F2N2O4S |
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Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F2N2O4S/c12-11-10(20(13,18)19)5-4-9(14-11)7-2-1-3-8(6-7)15(16)17/h1-6H |
InChI Key |
GUJICQTXOJDLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
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